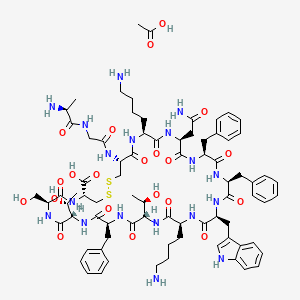

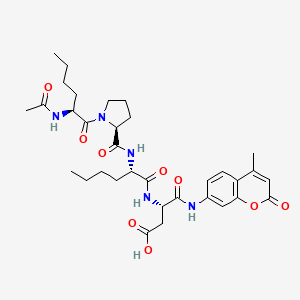

Ac-Nle-Pro-Nle-Asp-AMC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ac-Nle-Pro-Nle-Asp-AMC is a substrate for proteasomes . It is used as an enzyme substrate to study the ubiquitin proteasome system . This peptide is hydrolyzed by proteasomes and degraded into small peptides . It has been shown to be neuroprotective and to inhibit insulin resistance in mammalian cells .

Molecular Structure Analysis

The chemical formula of this compound is C33H45N5O9 . Its molecular weight is 655.75 g/mol .

Chemical Reactions Analysis

This compound inhibits the chymotrypsin-like activity of the proteasome allosterically when bound to the caspase-like site . It has been used to determine L-DOPA’s effects on protein turnover rates .

科学的研究の応用

プロテアソーム基質

Ac-Nle-Pro-Nle-Asp-AMCは、プロテアソームの基質です . プロテアソームは、タンパク質分解と呼ばれるペプチド結合を切断する化学反応によって、不要になったタンパク質や損傷したタンパク質を分解するタンパク質複合体です。この化合物は、26S(ウサギ筋肉)および20S(酵母)プロテアソームによってそれぞれ113および6.6 nmol/min/mgの特定の活性で、ポストグルタミルペプチドヒドロラーゼ(PGPH)としても知られるカスパーゼ様部位によって切断されます .

カスパーゼ様活性の定量化

カスパーゼ様活性は、340〜360 nmで励起され、440〜460 nmで発光する遊離AMC(7-アミノ-4-メチルクマリンとしても知られる)の蛍光検出によって定量化できます . これにより、this compoundは、カスパーゼ様酵素の活性を測定する研究に役立ちます。

プロテアソーム活性の阻害

興味深いことに、this compoundは、カスパーゼ様部位に結合すると、プロテアソームのキモトリプシン様活性をアロステリックに阻害します . つまり、これは、プロテアソーム活性の調節と、その阻害の影響を研究するために使用できます。

プロテアソームのカスパーゼ様活性の分析

この化合物は、26Sプロテアソームの特異的な基質であり、プロテアソームのカスパーゼ様活性の分析に使用されます . これにより、研究者は、さまざまな生物学的プロセスにおける26Sプロテアソームの役割と機能をよりよく理解することができます。

タンパク質のターンオーバー速度の決定

This compoundは、L-ドーパのタンパク質ターンオーバー速度への影響を調べるために使用されてきました . これは、パーキンソン病の治療に使用される薬物であるL-ドーパの作用機序に関する貴重な洞察を提供することができます。

オートファジー-リソソームタンパク質分解の活性化

細胞培養研究では、l-セリンは、オートファジー-リソソーム酵素であるカテプシンBとLの活性を選択的に誘導しましたが、プロテアソームの加水分解活性はいずれも誘導しませんでした . これは、this compoundが、オートファジーとリソソーム機能におけるこれらの酵素の役割を研究するために潜在的に使用できることを示唆しています。

作用機序

Ac-Nle-Pro-Nle-Asp-AMC is a substrate for proteasomes that is cleaved by the caspase-like site, also known as postglutamyl peptide hydrolase (PGPH), with specific activities of 113 and 6.6 nmol/min/mg by the 26S (rabbit muscle) and 20S (yeast) proteasomes, respectively . It inhibits the chymotrypsin-like activity of the proteasome allosterically when bound to the caspase-like site .

Safety and Hazards

Ac-Nle-Pro-Nle-Asp-AMC is not for human or veterinary use . It is intended for research use only .

Relevant Papers

The paper “The Caspase-like Sites of Proteasomes, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites” discusses the substrate specificity of the caspase-like sites of proteasomes, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites .

特性

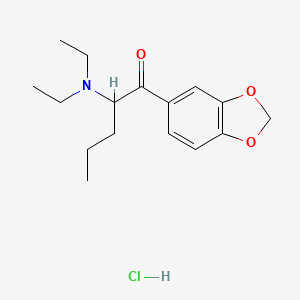

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamidohexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N5O9/c1-5-7-10-23(36-32(45)26-12-9-15-38(26)33(46)24(11-8-6-2)34-20(4)39)30(43)37-25(18-28(40)41)31(44)35-21-13-14-22-19(3)16-29(42)47-27(22)17-21/h13-14,16-17,23-26H,5-12,15,18H2,1-4H3,(H,34,39)(H,35,44)(H,36,45)(H,37,43)(H,40,41)/t23-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTAROWBMZVECB-CQJMVLFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

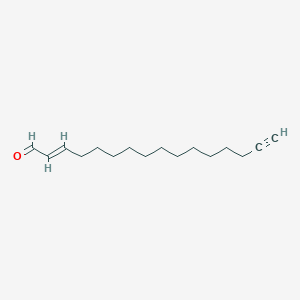

Canonical SMILES |

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3CCCN3C(=O)C(CCCC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N5O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B593713.png)

![Bicyclo[2.2.1]heptane-2,7-diol, 7-acetate, [1R-(exo,syn)]- (9CI)](/img/no-structure.png)

![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)

![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)